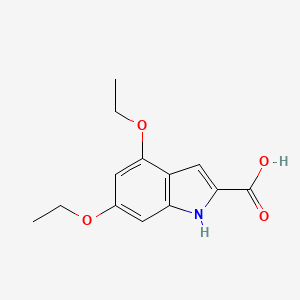

Ácido 4,6-dietoxi-1H-indol-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Diethoxy-1H-indole-2-carboxylic acid (DICA) is an organic compound that has been studied extensively for its potential applications in the field of chemistry and biochemistry. This compound is a derivative of the indole-2-carboxylic acid family and is composed of a cyclic five-membered ring containing three carbon atoms and two oxygen atoms. It is a colorless solid and has a molecular weight of 194.2 g/mol. DICA has a melting point of 117-118 °C and a boiling point of 315-316 °C.

Aplicaciones Científicas De Investigación

Investigación Biomédica

Los derivados del indol han sido ampliamente estudiados por sus actividades biológicas. Muestran promesa en el tratamiento de diversas enfermedades, incluidas el cáncer y las infecciones microbianas. Su potencial como agentes anticancerígenos es particularmente notable .

Desarrollo Farmacéutico

Se han sintetizado y cribado algunos derivados del indol por su actividad anti-VIH. Estos compuestos han mostrado eficacia contra las cepas VIH-1 y VIH-2 en células infectadas .

Producción Biotecnológica

Los indoles sirven como moléculas de señalización entre los microbios y juegan un papel en el intestino humano. También tienen aplicaciones en la industria del sabor y la fragancia, como en la producción de alimentos o la perfumería .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

4,6-Diethoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

4,6-Diethoxy-1H-indole-2-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,6-diethoxy-1H-indole-2-carboxylic acid can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can modulate metabolic pathways, leading to altered energy production and utilization within cells . These effects underscore the compound’s potential in cancer therapy and other medical applications.

Molecular Mechanism

The molecular mechanism of 4,6-diethoxy-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-diethoxy-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-diethoxy-1H-indole-2-carboxylic acid remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 4,6-diethoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage . Studies have identified specific dosage thresholds that maximize the compound’s therapeutic potential while minimizing harmful effects . These findings are crucial for determining safe and effective dosage regimens in preclinical and clinical studies.

Metabolic Pathways

4,6-Diethoxy-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization within cells . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can influence the synthesis and degradation of other biomolecules, contributing to its diverse biological effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action.

Transport and Distribution

The transport and distribution of 4,6-diethoxy-1H-indole-2-carboxylic acid within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can accumulate in specific tissues, leading to localized effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4,6-diethoxy-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 4,6-diethoxy-1H-indole-2-carboxylic acid can localize to the mitochondria, where it influences energy production and apoptosis . Understanding these localization mechanisms is essential for elucidating the compound’s molecular mechanism and optimizing its use in research and therapeutic applications.

Propiedades

IUPAC Name |

4,6-diethoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZHTBZFHZHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.